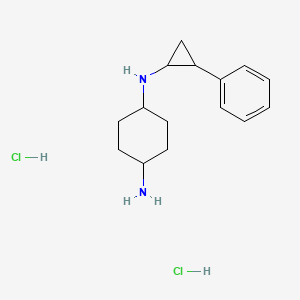
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a phenyl ring and a cyclohexane ring with two amine groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group is synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment to the Phenyl Ring: The cyclopropyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Cyclohexane Ring: The phenylcyclopropyl compound is then subjected to a series of reactions to form the cyclohexane ring, including hydrogenation and cyclization.
Introduction of Amine Groups:
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also include purification steps such as crystallization and recrystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, halogenating agents, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or halogenated derivatives.
科学的研究の応用
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride can be compared with other similar compounds, such as:
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine: Lacks the dihydrochloride salt form, which may affect its solubility and stability.
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine monohydrochloride: Contains only one hydrochloride group, leading to different physicochemical properties.
N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine trihydrochloride: Contains three hydrochloride groups, which may enhance its solubility in water but could also affect its reactivity.
The uniqueness of this compound lies in its specific structure and the presence of two hydrochloride groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C15H24Cl2N2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC名 |
4-N-(2-phenylcyclopropyl)cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H |
InChIキー |
UCINOBZMLCREGM-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B15157368.png)
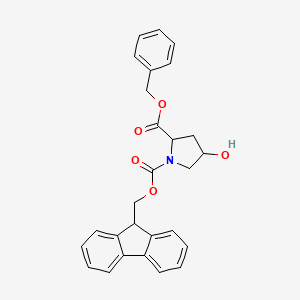
![2-[4-(4-Methoxyphenyl)piperazino]-4-(trifluoromethyl)-1,3-thiazol-3-ium bromide](/img/structure/B15157379.png)
![Sodium 5-acetamido-4-hydroxy-2-[(3,4,5-trihydroxy-6-{[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-2-yl)methoxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B15157380.png)
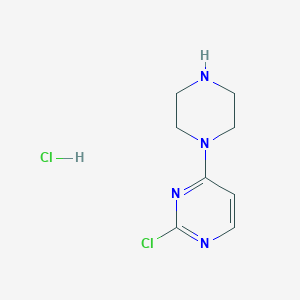
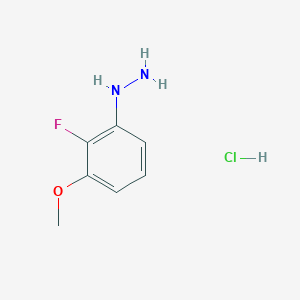
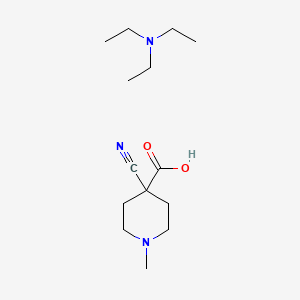
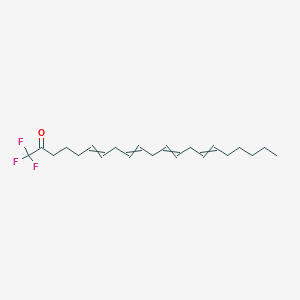
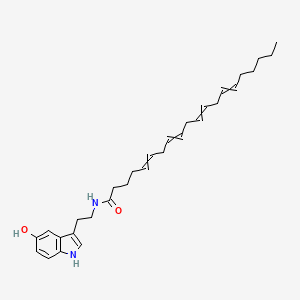
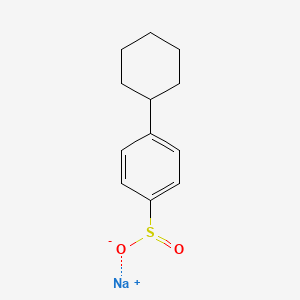
![[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15157459.png)
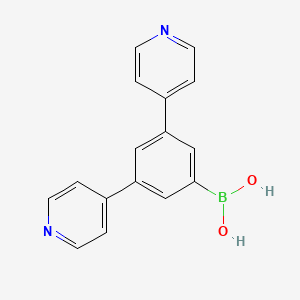
![N'-{5-[1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B15157473.png)
![5-[(4-Chloroanilino)methylidene]-3-(4-chlorophenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B15157474.png)
